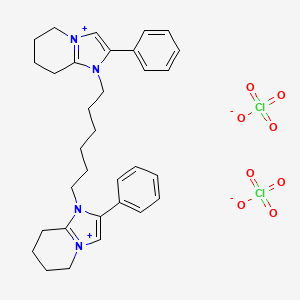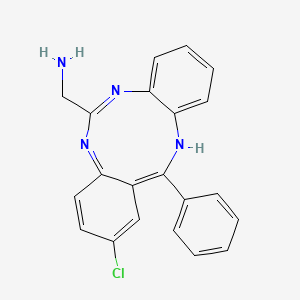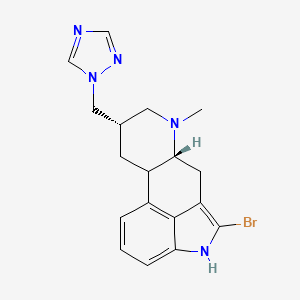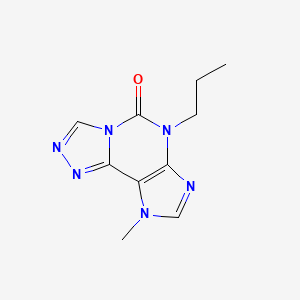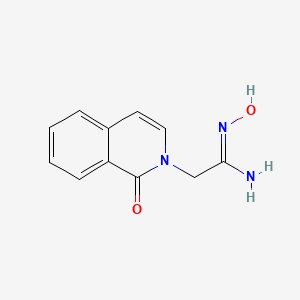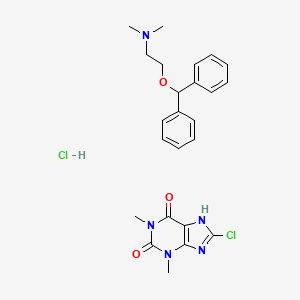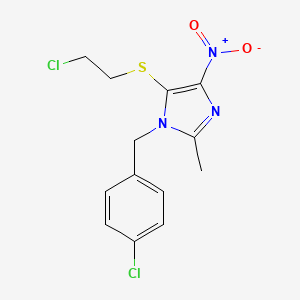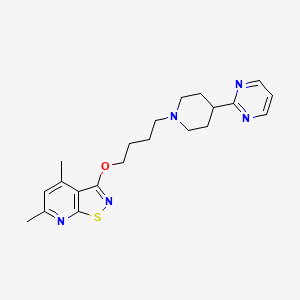
Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- is a complex organic compound with a unique structure that combines elements of isothiazole, pyridine, and piperidine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- typically involves multiple steps, starting with the preparation of the core isothiazole and pyridine rings. The process often includes:
Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of sulfur and nitrogen-containing reagents.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a series of condensation reactions, often involving pyridine derivatives and suitable coupling agents.
Incorporation of the Piperidine and Pyrimidinyl Groups: These groups are added through nucleophilic substitution reactions, where the piperidine and pyrimidinyl moieties are attached to the core structure via butoxy linkers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to, leading to modulation of their activity.
Pathways Involved: Various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression regulation, which are affected by the compound’s activity.
Comparaison Avec Des Composés Similaires
Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- can be compared with other similar compounds, such as:
3-Methylisothiazolo[4,5-b]pyridine: A related compound with a similar core structure but different substituents, leading to distinct chemical and biological properties.
Isothiazolo[4,5-b]pyridine,3-methyl-: Another similar compound with variations in the substitution pattern, affecting its reactivity and applications.
These comparisons highlight the uniqueness of Isothiazolo(5,4-b)pyridine, 4,6-dimethyl-3-(4-(4-(2-pyrimidinyl)-1-piperidinyl)butoxy)- in terms of its specific substituents and resulting properties.
Propriétés
Numéro CAS |
173284-35-0 |
|---|---|
Formule moléculaire |
C21H27N5OS |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
4,6-dimethyl-3-[4-(4-pyrimidin-2-ylpiperidin-1-yl)butoxy]-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C21H27N5OS/c1-15-14-16(2)24-21-18(15)20(25-28-21)27-13-4-3-10-26-11-6-17(7-12-26)19-22-8-5-9-23-19/h5,8-9,14,17H,3-4,6-7,10-13H2,1-2H3 |
Clé InChI |
OEVFHQYTWYXROU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C(=NS2)OCCCCN3CCC(CC3)C4=NC=CC=N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)

